molecular formula Cl3Rh B162947 Rhodium trichloride CAS No. 10049-07-7

Rhodium trichloride

Cat. No. B162947
CAS RN: 10049-07-7
M. Wt: 209.26 g/mol
InChI Key: SONJTKJMTWTJCT-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US03933919

Procedure details

A (1:1) molar complex of triphenyl phosphine and rhodium trichloride was prepared as catalyst by suspending finely ground rhodium trichloride trihydrate (2.0 g.) and triphenyl phosphine (12 g.) in methanol (40 ml.) and stirring the mixture at room temperature for 90 minutes, after which the formed brown precipitate of the complex was filtered off and washed with ethanol (50 ml.) and diethyl ether (50 ml.) to remove unchanged reactants; no further purification was necessary.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O.O.O.[Rh:4]([Cl:7])([Cl:6])[Cl:5].[C:8]1([P:14]([C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)[C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1>CO>[C:21]1([P:14]([C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=2)[C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[CH:22]=[CH:23][CH:24]=[CH:25][CH:26]=1.[Rh:4]([Cl:7])([Cl:6])[Cl:5] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
O.O.O.[Rh](Cl)(Cl)Cl
Step Two
Name
Quantity
12 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Three
Name
Quantity
40 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring the mixture at room temperature for 90 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
after which the formed brown precipitate of the complex was filtered off
WASH
Type
WASH
Details
washed with ethanol (50 ml.) and diethyl ether (50 ml.)
CUSTOM
Type
CUSTOM
Details
to remove unchanged reactants
CUSTOM
Type
CUSTOM
Details
no further purification

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Type
product
Smiles
[Rh](Cl)(Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.